molecular formula C15H24N2O B11780041 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one

2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B11780041
M. Wt: 248.36 g/mol
InChI Key: CEVBOZURVHIBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anti-cancer activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3,5-Dimethyl-1-phenylpyrazole
  • 4-Vinyl-1H-pyrazole

Uniqueness

What sets 2-Methyl-1-(1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazol-4-yl)propan-1-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-(5-ethenyl-1-methyl-3-pentan-3-ylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C15H24N2O/c1-7-11(8-2)14-13(15(18)10(4)5)12(9-3)17(6)16-14/h9-11H,3,7-8H2,1-2,4-6H3

InChI Key

CEVBOZURVHIBLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN(C(=C1C(=O)C(C)C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.